
Butane-1,4-diol; 2-propenoic acid
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Overview
Description
1,4-Butanediol diacrylate is a chemical compound with the formula C12H18O4 and CAS registry number 1070-70-8 . It is commonly used in the production of coatings, adhesives, and sealants . This colorless liquid is characterized by its two acrylate functional groups attached to a 1,4-butanediol backbone . It is a reactive monomer that undergoes polymerization to form crosslinked networks, providing excellent mechanical and chemical resistance properties .
Preparation Methods
1,4-Butanediol diacrylate can be synthesized through various methods. One common method involves the esterification of 1,4-butanediol with acrylic acid in the presence of a catalyst and a polymerization inhibitor . The reaction is typically carried out at temperatures between 70-90°C for 20-40 minutes, followed by further heating for 3-4 hours . The mixture is then washed with soda water solution and sodium chloride water solution to extract the upper organic phase, which is then separated from the solvent to obtain the final product . This method is known for its simplicity, high yield, and low production of by-products .
Chemical Reactions Analysis
1,4-Butanediol diacrylate undergoes various chemical reactions, primarily due to its acrylate functional groups. These reactions include:
Polymerization: It undergoes photopolymerization initiated by UV radiation, forming crosslinked networks.
Esterification: It can react with alcohols and amines to form esters and amides.
Hydrolysis: It can be hydrolyzed to form 1,4-butanediol and acrylic acid.
Common reagents used in these reactions include UV initiators for polymerization and acids or bases for esterification and hydrolysis . The major products formed from these reactions are crosslinked polymers, esters, and amides .
Scientific Research Applications
1,4-Butanediol diacrylate has a wide range of scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and nanomaterials.
Biology: It is used in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: It is used in the development of dental composites and intraocular lenses.
Industry: It is used in the formulation of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The primary mechanism of action of 1,4-butanediol diacrylate involves its ability to undergo polymerization and form crosslinked networks . This process is initiated by UV radiation, which activates the acrylate groups, leading to the formation of covalent bonds between the monomer units . This results in the formation of a stable, flexible, and elastic polymer network .
Comparison with Similar Compounds
1,4-Butanediol diacrylate can be compared with other similar compounds such as:
1,4-Butanediol dimethacrylate: Similar in structure but with methacrylate groups instead of acrylate groups.
1,6-Hexanediol diacrylate: Similar in function but with a longer carbon chain, providing different mechanical properties to the resulting polymers.
Trimethylolpropane triacrylate: Contains three acrylate groups, leading to a higher degree of crosslinking and different mechanical properties.
1,4-Butanediol diacrylate is unique due to its balance of flexibility, low viscosity, and excellent mechanical and chemical resistance properties .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing biodegradable polyesters derived from butane-1,4-diol?
Butane-1,4-diol is a key monomer in synthesizing biodegradable polymers like polybutylene succinate (PBS). A common approach involves polycondensation with dicarboxylic acids (e.g., butanedioic acid) using catalysts such as titanium tetrabutoxide. Characterization includes:
- FTIR to confirm ester bond formation (C=O stretch at ~1710 cm⁻¹).
- NMR (¹H and ¹³C) to verify monomer incorporation and chain structure.
- Gel Permeation Chromatography (GPC) to determine molecular weight distribution. Process optimization may involve varying reaction temperatures (150–220°C) and vacuum conditions to remove byproducts (e.g., water) .
Q. How can researchers ensure the purity of 2-propenoic acid derivatives in organic synthesis?
For derivatives like (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid, purity is critical. Recommended methods include:
- HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid.
- Mass Spectrometry (MS) to confirm molecular ion peaks and fragmentation patterns.
- Melting Point Analysis to compare with literature values (e.g., 178–180°C for pure crystals) .
Advanced Research Questions
Q. How can conflicting data on the inherent pharmacological effects of butane-1,4-diol (independent of GHB metabolism) be resolved?
Studies report contradictory results on whether butane-1,4-diol has intrinsic alcohol-like effects. To address this:
- In Vivo Models : Compare behavioral effects (e.g., motor impairment) in rodents administered butane-1,4-diol alone vs. with ethanol. Monitor enzyme competition via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activity assays .
- Analytical Chemistry : Use GC-MS to quantify GHB and ethanol metabolites in blood/tissue samples.
- Intracerebroventricular Injection : Isolate central vs. peripheral effects by bypassing systemic metabolism .
Q. What strategies optimize the mechanical properties of polyurethanes synthesized with butane-1,4-diol as a chain extender?
Butane-1,4-diol enhances phase separation in polyurethane films due to its rigid structure. Key approaches include:
- Co-Extenders : Blend with diethylene glycol (DEG) to adjust tensile strength (e.g., Shore D hardness remains stable at ~80, but tensile strength drops from 45 MPa to 30 MPa with 50% DEG) .
- Solvolysis Conditions : Adjust reaction time and temperature to control crosslinking density.
- DSC/TGA : Analyze thermal transitions (Tg, Tm) and degradation profiles to correlate with mechanical performance .
Q. How can copolymer design with 2-propenoic acid improve thermal stability in acrylic-based materials?
2-Propenoic acid derivatives (e.g., butyl 2-propenoate) are used in copolymers for enhanced properties. Methodologies involve:
- Radical Polymerization : Initiate with azobisisobutyronitrile (AIBN) at 70–90°C under inert atmospheres.
- Monomer Ratios : Adjust 2-propenoic acid content to balance flexibility (e.g., 2-ethylhexyl 2-propenoate) and rigidity (e.g., methyl 2-methyl-2-propenoate).
- DSC/TMA : Measure glass transition temperatures (Tg) and coefficient of thermal expansion to optimize stability .
Q. What analytical techniques are effective in assessing degradation products of butane-1,4-diol during storage?
Butane-1,4-diol degrades under heat or moisture, forming succinic acid or γ-butyrolactone. Key methods include:
- Karl Fischer Titration : Quantify moisture content (<0.05% for stable storage).
- UV-Vis Spectroscopy : Monitor colorimetric changes (absorbance at 420 nm) to detect oxidation.
- GC-MS : Identify volatile degradation byproducts (e.g., tetrahydrofuran) .
Q. Methodological Notes
- Data Contradiction Analysis : For pharmacological studies, use enzyme inhibition assays (e.g., ADH/ALDH inhibitors like 4-methylpyrazole) to isolate metabolic vs. direct effects .
- Polymer Synthesis : Pre-dry monomers (e.g., butane-1,4-diol at 80°C under vacuum) to prevent side reactions .
- Safety Protocols : Handle 2-propenoic acid derivatives in fume hoods due to volatility and irritation risks .
Properties
Molecular Formula |
C10H18O6 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
butane-1,4-diol;prop-2-enoic acid |
InChI |
InChI=1S/C4H10O2.2C3H4O2/c5-3-1-2-4-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5) |
InChI Key |
OASGATRVPUDXHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C(CCO)CO |
Origin of Product |
United States |
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